molecular formula C27H27N3O5 B11595506 N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide

N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11595506
M. Wt: 473.5 g/mol
InChI Key: MMXVTUNWFXOEKR-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Schiff base reduction, where a primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced to form the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as LiAlH4 or NaBH4 are often used in the reduction steps to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert imines to amines or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions may involve the use of halogens or other nucleophiles/electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and other functional groups within the molecule can interact with these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and compounds with similar functional groups. Examples include:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activity. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields .

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

1-[4-(2-anilino-2-oxoethoxy)phenyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C27H27N3O5/c1-34-23-11-7-19(8-12-23)16-28-27(33)20-15-26(32)30(17-20)22-9-13-24(14-10-22)35-18-25(31)29-21-5-3-2-4-6-21/h2-14,20H,15-18H2,1H3,(H,28,33)(H,29,31)

InChI Key

MMXVTUNWFXOEKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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